molecular formula C11H22N2O B13184354 N-Butyl-N-methylpiperidine-4-carboxamide

N-Butyl-N-methylpiperidine-4-carboxamide

Katalognummer: B13184354
Molekulargewicht: 198.31 g/mol
InChI-Schlüssel: YWDIUQYPFNPADD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-N-methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C11H22N2O. It is a piperidine derivative and is often used in biochemical research, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with butyl and methyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:

    Starting Materials: Piperidine, butyl chloride, and methylamine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

N-Butyl-N-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Butyl-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect protein interactions and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Butylpiperidine-4-carboxamide: Similar structure but lacks the methyl group.

    N-Methylpiperidine-4-carboxamide: Similar structure but lacks the butyl group.

    Piperidine-4-carboxamide: The parent compound without butyl and methyl substitutions.

Uniqueness

N-Butyl-N-methylpiperidine-4-carboxamide is unique due to its dual substitution with both butyl and methyl groups, which imparts specific chemical and biological properties. This dual substitution enhances its reactivity and interaction with molecular targets, making it a valuable compound in research .

Eigenschaften

Molekularformel

C11H22N2O

Molekulargewicht

198.31 g/mol

IUPAC-Name

N-butyl-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C11H22N2O/c1-3-4-9-13(2)11(14)10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3

InChI-Schlüssel

YWDIUQYPFNPADD-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C)C(=O)C1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.